5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine
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Overview
Description
5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains both bromine and fluorine atoms It is a derivative of pyrimidine, a six-membered ring structure with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 3-(fluoromethyl)piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed depend on the type of reaction. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions would result in biaryl or aryl-alkene derivatives .
Scientific Research Applications
5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to its target, while the bromine atom can participate in halogen bonding, stabilizing the interaction . The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
Uniqueness
5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluoromethyl group can enhance lipophilicity and metabolic stability, making it a valuable compound in drug design .
Properties
Molecular Formula |
C10H13BrFN3 |
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Molecular Weight |
274.13 g/mol |
IUPAC Name |
5-bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C10H13BrFN3/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15/h5-6,8H,1-4,7H2 |
InChI Key |
AGQMZTMENCGAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)CF |
Origin of Product |
United States |
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